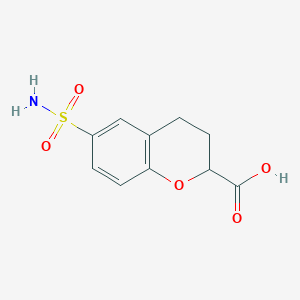
3-(3-Azidopropoxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Azidopropoxy)aniline hydrochloride is an organic compound that features an azide group attached to a propoxy chain, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropoxy)aniline hydrochloride typically involves the following steps:
Preparation of 3-(3-Azidopropoxy)aniline: This can be achieved by reacting 3-chloropropoxy aniline with sodium azide in a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Formation of Hydrochloride Salt: The free base form of 3-(3-Azidopropoxy)aniline is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Azidopropoxy)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or catalytic hydrogenation with palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Major Products
Substitution: Formation of substituted anilines.
Reduction: Formation of 3-(3-Aminopropoxy)aniline.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
3-(3-Azidopropoxy)aniline hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly those containing azide or amine functionalities.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, especially those that require azide or amine groups for biological activity.
Materials Science: It can be utilized in the preparation of functional materials, such as polymers and dendrimers, which have applications in drug delivery and nanotechnology.
Wirkmechanismus
The mechanism of action of 3-(3-Azidopropoxy)aniline hydrochloride depends on its chemical reactivity, particularly the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings, which are important in bioconjugation and click chemistry. The aniline moiety can also interact with various biological targets, potentially affecting enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Aminopropoxy)aniline: Similar structure but with an amine group instead of an azide.
3-(3-Chloropropoxy)aniline: Precursor in the synthesis of 3-(3-Azidopropoxy)aniline.
4-(3-Azidopropoxy)aniline: Positional isomer with the azide group attached to the para position.
Uniqueness
3-(3-Azidopropoxy)aniline hydrochloride is unique due to the presence of the azide group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. The combination of the azide and aniline functionalities makes it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H13ClN4O |
|---|---|
Molekulargewicht |
228.68 g/mol |
IUPAC-Name |
3-(3-azidopropoxy)aniline;hydrochloride |
InChI |
InChI=1S/C9H12N4O.ClH/c10-8-3-1-4-9(7-8)14-6-2-5-12-13-11;/h1,3-4,7H,2,5-6,10H2;1H |
InChI-Schlüssel |
DEQXISJHSMNTMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCN=[N+]=[N-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)
![3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)
![tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)

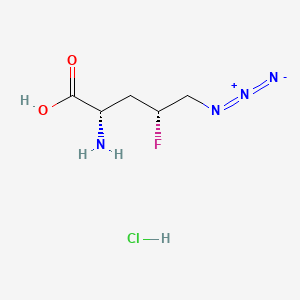
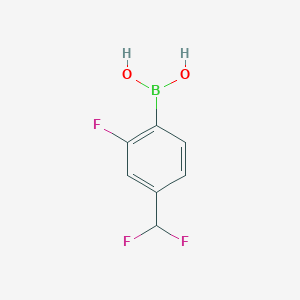
![rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13459667.png)
![1-Azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B13459673.png)

![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)
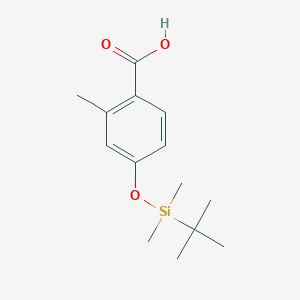
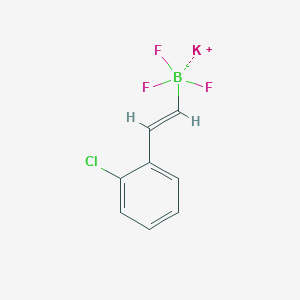
![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)
